1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-2-8-14(11)9-10-4-6-13-7-5-10;;/h4-7,11H,1-3,8-9H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDRTLCTPMCZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-50-7 | |
| Record name | 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride is a chemical compound with significant potential in pharmacological applications. This compound is characterized by its unique structural features, which include a piperidine ring and a pyridine moiety, contributing to its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆Cl₂N₂O₂
- CAS Number : 1185304-49-7
- SMILES Notation : C1CCN(C(C1)C(=O)O)CC2=CC=NC=C2
- Molecular Weight : 283.08 g/mol
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential applications as a therapeutic agent.
The biological activity of this compound is thought to involve:
- Glycine Transport Inhibition : It has been studied as a potential inhibitor of Glycine Transporter 1 (GlyT1), which could enhance glutamatergic signaling and provide therapeutic benefits for conditions like schizophrenia .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated .
Antipsychotic Potential
A study focusing on GlyT1 inhibitors highlighted the importance of compounds like this compound in improving pharmacokinetic properties for treating schizophrenia. The research emphasized the role of glycine transport inhibition in modulating NMDA receptor activity, which is crucial for synaptic plasticity and cognitive function .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be beneficial:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride | C₁₂H₁₈Cl₂N₂O₂ | Antimicrobial |
| 4-Amino-piperidine derivatives | Varies | GlyT1 inhibition |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 293.19 g/mol. Its structure includes a piperidine ring substituted with a pyridin-4-ylmethyl group and a carboxylic acid functional group, which allows for various biological interactions .
Neuroscience Research
1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride has been studied for its potential to modulate neurotransmitter systems. Research indicates that it may interact with several receptors, including:
- Sigma-1 Receptors (σ1R) : These receptors are implicated in pain modulation and neuroprotection. Compounds similar to 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid have shown promising results in enhancing opioid analgesia .
- Histamine H3 Receptors : The compound exhibits potential as a dual antagonist for both σ1 and H3 receptors, which could lead to novel treatments for pain management and neurological disorders .
Therapeutic Potential
The compound's ability to influence mood and cognition makes it a candidate for further investigation in the treatment of various psychiatric conditions. Its structural characteristics allow it to bind effectively to receptors involved in neurotransmission, suggesting potential applications in:
- Antidepressant Therapy : By modulating neurotransmitter activity, it may help alleviate symptoms of depression .
- Pain Management : As noted in studies involving σ1R antagonists, the compound could enhance the efficacy of existing pain therapies .
Synthesis and Derivative Studies
The synthesis of this compound involves multi-step processes that allow for controlled stereochemistry and functional group placement. This versatility is crucial for developing derivatives that might exhibit enhanced biological activity or specificity towards certain receptors.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
- Dual Targeting Compounds : Research indicated that derivatives targeting both σ1R and H3 receptors demonstrated enhanced analgesic effects compared to single-target drugs. This suggests that compounds like 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid could be pivotal in developing multi-target therapies .
- In Vivo Studies : Animal models have shown that σ1R antagonists can significantly enhance the analgesic effects of opioids, indicating that this compound may play a crucial role in improving pain management strategies .
Comparison with Similar Compounds
Structural Analogues with Varied Carboxylic Acid Positions
The position of the carboxylic acid group on the piperidine ring significantly impacts physicochemical and biological properties:
| Compound Name | Carboxylic Acid Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |
|---|---|---|---|---|---|
| 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride | 2 | C₁₂H₁₈Cl₂N₂O₂ | 293.20 | 1172453-94-9 | Enhanced solubility due to dihydrochloride salt; unique conformational profile |
| 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid dihydrochloride | 4 | C₁₂H₁₈Cl₂N₂O₂ | 293.20 | 946409-40-1 | Carboxylic acid at 4-position alters hydrogen-bonding capacity and target affinity |
| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | 4 | C₁₁H₁₅ClN₂O₂ | 242.70 | 210962-09-7 | Monohydrochloride salt; reduced solubility compared to dihydrochloride forms |
Key Findings :
- Solubility: Dihydrochloride salts (e.g., the target compound) exhibit superior aqueous solubility compared to monohydrochloride analogues (e.g., CAS 210962-09-7) due to increased ionic character .
Substituted Pyridine Ring Analogues
Modifications to the pyridine ring alter electronic properties and biological activity:
| Compound Name | Pyridine Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |
|---|---|---|---|---|---|
| 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride | 5-Chloro | C₁₁H₁₃Cl₂N₂O₂ | 277.15 | 1209326-97-5 | Chlorine substituent increases lipophilicity and metabolic stability |
| 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride | Pyridin-3-ylmethyl | C₁₂H₁₈Cl₂N₂O₂ | 293.20 | 1185304-49-7 | Pyridine substitution at 3-position may alter π-π stacking interactions |
Key Findings :
- Stereoelectronic Interactions : Pyridin-3-ylmethyl vs. pyridin-4-ylmethyl substitution modifies spatial orientation, affecting intermolecular interactions in crystal structures or biological matrices .
Piperidine Derivatives with Heterocyclic Modifications
Key Findings :
- Biological Relevance: The target compound lacks the ester and phenyl groups found in anileridine, suggesting divergent therapeutic applications (e.g., non-opioid mechanisms) .
- Heterocyclic Diversity : Pyrrole-containing derivatives (e.g., CAS 2089258-04-6) may exhibit distinct electronic properties compared to pyridine-based analogues .
Preparation Methods
Synthetic Routes for 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride
General Strategy
The synthesis generally follows a multi-step approach:
- Construction or procurement of the piperidine-2-carboxylic acid core (either as free acid or protected derivative).
- Introduction of the pyridin-4-ylmethyl substituent at the nitrogen atom (N-1 position) of the piperidine ring.
- Conversion to the dihydrochloride salt to enhance solubility and stability.
Key Synthetic Approaches
Reductive Amination Route
One of the most effective methods to prepare 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid involves reductive amination between pyridine-4-carbaldehyde and piperidine-2-carboxylic acid or its ester derivatives.
-
- Catalyst: Palladium on carbon (Pd/C) or other hydrogenation catalysts.
- Hydrogen pressure: 1–3 atm.
- Solvent: Ethanol or methanol, sometimes under inert atmosphere.
- Temperature: Mild, typically 40–60 °C.
- pH control is critical to avoid over-reduction of the pyridine ring.
Mechanism: The aldehyde group of pyridine-4-carbaldehyde forms an imine intermediate with the piperidine nitrogen, which is then reduced catalytically to the corresponding N-substituted product.
Yields and Purity: Typically, yields range from 55% to 75% with purity ≥90% after purification by chromatography or recrystallization.
Nucleophilic Substitution Route
Another approach is the nucleophilic substitution of piperidine-2-carboxylic acid derivatives with halomethylpyridine derivatives (e.g., 4-(bromomethyl)pyridine).
-
- Base: Potassium carbonate (K₂CO₃) or similar bases to deprotonate the piperidine nitrogen.
- Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: 60–80 °C.
- Reaction Time: 12–24 hours.
Mechanism: The nucleophilic nitrogen of the piperidine attacks the electrophilic bromomethyl group on the pyridine ring, forming the N-substituted product.
Yields and Purity: Yields generally range from 65% to 75% with purities ≥95%.
Salt Formation
To obtain the dihydrochloride salt, the free base of 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid is treated with hydrochloric acid in a suitable solvent such as ethanol or water, leading to crystallization of the dihydrochloride salt. This salt form improves solubility and stability, which is advantageous for pharmaceutical applications.
Reaction Conditions and Optimization
| Synthetic Route | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| Reductive Amination | Pd/C, H₂ (1–3 atm) | Ethanol/Methanol | 40–60 | 6–12 | 55–65 | ≥90% |
| Nucleophilic Substitution | K₂CO₃ | DMF | 60–80 | 12–24 | 65–75 | ≥95% |
- Notes:
- The reductive amination route requires careful pH monitoring to prevent unwanted over-reduction of the pyridine ring.
- The nucleophilic substitution method benefits from anhydrous conditions to maximize nucleophilicity and minimize side reactions.
- Purification is typically performed using silica gel column chromatography with dichloromethane/methanol mixtures or recrystallization from ethanol/water.
Analytical Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR in DMSO-d₆ solvent confirm the presence of pyridine and piperidine ring protons.
- Chemical shifts for pyridine protons typically appear at δ 7.2–8.6 ppm, while piperidine ring protons appear at δ 1.5–3.5 ppm.
-
- Electrospray ionization in positive mode (ESI+) detects the molecular ion peak corresponding to [M+H]^+.
- Expected m/z for the free acid is around 234–236, depending on isotopic distribution.
-
- Confirms the calculated percentages of carbon, hydrogen, nitrogen, and chlorine in the dihydrochloride salt.
Research Findings and Industrial Considerations
-
- Both synthetic routes are amenable to scale-up. The nucleophilic substitution route is preferred industrially due to higher yields and simpler reaction setup.
- Continuous flow reactors can be employed for better control over reaction parameters and improved safety.
-
- Use of ethanol or methanol as solvents aligns with greener solvent choices.
- Avoidance of harsh reagents and conditions minimizes waste and environmental impact.
-
- The compound and its intermediates should be handled with care due to irritant properties.
- Proper ventilation and personal protective equipment are required during synthesis.
Summary Table of Preparation Methods
| Step | Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Reductive Amination | Pyridine-4-carbaldehyde, Pd/C, H₂, EtOH, 40–60 °C | Mild conditions, straightforward | Moderate yield, pH sensitivity |
| 2 | Nucleophilic Substitution | 4-(Bromomethyl)pyridine, K₂CO₃, DMF, 60–80 °C | Higher yield, scalable | Requires anhydrous conditions |
| 3 | Salt Formation | HCl in ethanol/water | Improves solubility and stability | Requires careful crystallization |
Q & A
Q. What are the recommended synthetic routes for 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride, and what critical parameters influence yield?
Answer: Synthesis typically involves multi-step processes, including:
- Step 1: Alkylation of the pyridine ring with a piperidine precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the pyridin-4-ylmethyl-piperidine intermediate .
- Step 2: Carboxylic acid functionalization via hydrolysis of a nitrile or ester group, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in ethanol .
Critical Parameters: - Temperature control during alkylation (25–40°C) to minimize side reactions.
- Purification via recrystallization or column chromatography to isolate the dihydrochloride salt .
Q. How is the compound characterized to confirm structural integrity and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., pyridine ring protons at δ 8.5–8.7 ppm, piperidine methylene groups at δ 3.0–3.5 ppm) .
- Elemental Analysis: Confirm Cl⁻ content (~20–22% for dihydrochloride salts) .
- HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm; retention time compared to standards .
Q. What are the solubility and stability profiles of the compound under experimental conditions?
Answer:
- Solubility: Highly soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane, chloroform). Adjust pH to 2–3 for aqueous stability .
- Stability: Store at –20°C in airtight containers; avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for alkylation and salt formation .
- Reaction Path Search Algorithms: Apply tools like GRRM or AFIR to predict intermediates and byproducts, reducing trial-and-error experimentation .
- Machine Learning: Train models on existing piperidine derivative syntheses to predict optimal solvent/base combinations .
Q. How should researchers address contradictions in biological activity data across studies?
Answer:
- Assay Validation: Standardize cell lines (e.g., HEK293 vs. HeLa) and control for dihydrochloride salt dissociation in buffer solutions .
- Dose-Response Analysis: Compare IC50 values under consistent pH and ionic strength conditions to resolve discrepancies in receptor binding affinity .
- Structural Analog Comparison: Cross-reference activity of similar compounds (e.g., 1-(2-Aminoethyl)piperidine-4-carboxylic acid dihydrochloride) to identify structure-activity relationships (SAR) .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis of the compound?
Answer:
- Chiral Catalysts: Use (R)- or (S)-BINAP ligands in palladium-catalyzed coupling steps to control stereochemistry at the piperidine ring .
- Dynamic Resolution: Employ enzymes (e.g., lipases) in hydrolysis steps to selectively cleave undesired enantiomers .
- Chiral HPLC: Post-synthesis purification using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate >99% enantiomeric excess .
Q. How does the compound interact with biological targets, and what experimental techniques validate these interactions?
Answer:
- Target Identification: Screen against GPCR libraries (e.g., dopamine D2 receptor) using radioligand binding assays .
- Structural Studies: Co-crystallization with target proteins (e.g., kinases) for X-ray diffraction analysis to map binding pockets .
- In Silico Docking: Use AutoDock Vina to simulate binding modes, followed by mutagenesis studies to validate critical residues .
Q. What are the best practices for scaling up synthesis without compromising purity?
Answer:
- Process Intensification: Optimize exothermic reactions in flow reactors to maintain temperature control at larger volumes .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
- Crystallization Engineering: Use anti-solvent addition (e.g., ethyl acetate) to improve crystal habit and reduce impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
